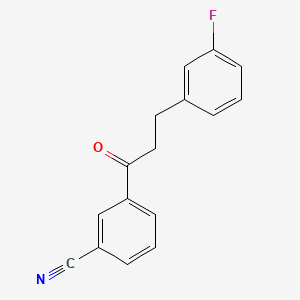

3'-Cyano-3-(3-fluorophenyl)propiophenone

Description

3'-Cyano-3-(3-fluorophenyl)propiophenone (CAS: 898788-85-7) is a fluorinated aromatic ketone with a cyano substituent at the 3' position and a 3-fluorophenyl group at the 3-position of the propiophenone backbone. Its molecular formula is C₁₆H₁₁FNO, and it is primarily utilized in pharmaceutical and agrochemical research due to its electronic and steric properties, which influence reactivity in catalytic reactions such as α-functionalization and amination .

Properties

IUPAC Name |

3-[3-(3-fluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDFCGJFWAAGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644516 | |

| Record name | 3-[3-(3-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-82-4 | |

| Record name | 3-[3-(3-Fluorophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(3-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

In industrial settings, the production of 3’-Cyano-3-(3-fluorophenyl)propiophenone may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as bromine or nitric acid are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3’-Cyano-3-(3-fluorophenyl)propiophenone has gained significant attention in scientific research due to its unique properties. It is used in various fields, including:

Chemistry: As a precursor for the synthesis of more complex organic molecules.

Biology: In studies related to enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s reactivity and applications can be contextualized by comparing it to structurally related propiophenone derivatives:

Reactivity in Catalytic Reactions

α-Functionalization

- Cesium Carbonate-Catalyzed α-Selenation: Propiophenone derivatives with aromatic rings (e.g., acetophenone, propiophenone) undergo α-phenylselenation with diphenyl diselenide, yielding 0.51–0.59 mmol products.

- Amination: Steric hindrance significantly impacts amination efficiency. Propiophenone derivatives with bulky substituents (e.g., 3-(3-fluorophenyl)) exhibit reduced conversion rates (20% conversion, 11% yield) compared to simpler ketones due to hindered access to catalytic sites on Au/TiO₂ or Pd nanoparticles .

Sulfur-Morpholine Reactions

Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and other derivatives. The presence of a 3-fluorophenyl group in the target compound may alter reaction pathways or selectivity, as fluorinated aromatics often modulate electronic effects in heterocyclic synthesis .

Biological Activity

3'-Cyano-3-(3-fluorophenyl)propiophenone, with the chemical formula C16H14FNO, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including case studies and research findings.

- CAS Number : 898788-82-4

- Molecular Weight : 255.29 g/mol

- Structure : The compound features a cyano group and a fluorophenyl moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be attributed to its structural features that allow interaction with microbial cell membranes.

- Anticancer Potential : Several studies have indicated that derivatives of propiophenone compounds can inhibit cancer cell proliferation. The presence of the cyano and fluorine substituents may enhance this activity by modifying the electronic properties of the molecule.

Antimicrobial Studies

A study conducted on various derivatives of propiophenones, including this compound, showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different pathogens, revealing significant antimicrobial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G1 phase |

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle, which are critical pathways in cancer therapy.

Case Studies

- Case Study on Anticancer Effects : A recent study evaluated the effects of this compound on HeLa cells. The compound was found to significantly reduce cell viability and induce apoptosis as evidenced by increased caspase-3 activity.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. Results demonstrated that it effectively inhibited growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.